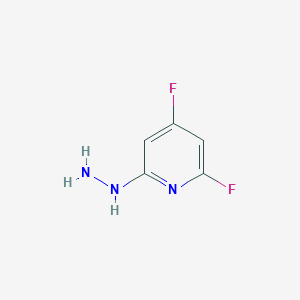

2,4-Difluoro-6-hydrazinylpyridine

Description

2,4-Difluoro-6-hydrazinylpyridine is a fluorinated pyridine derivative featuring a hydrazinyl group at the 6-position and fluorine atoms at the 2- and 4-positions. Hydrazinylpyridines are pivotal intermediates in medicinal chemistry, particularly in synthesizing heterocyclic compounds such as hydrazones and azoles, which are explored for antimicrobial and anticancer applications .

Properties

IUPAC Name |

(4,6-difluoropyridin-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F2N3/c6-3-1-4(7)9-5(2-3)10-8/h1-2H,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOLSEWSDLEITH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1NN)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70479264 | |

| Record name | AGN-PC-0NI025 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

837364-98-4 | |

| Record name | AGN-PC-0NI025 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Starting Materials

The synthesis begins with 2,4,6-trifluoropyridine as the precursor. Hydrazine monohydrate (N₂H₄·H₂O) acts as the nucleophile, displacing the fluorine atom at the 6-position of the pyridine ring. The reaction proceeds via a two-step mechanism:

-

Deprotonation of hydrazine to generate a stronger nucleophile (NH₂⁻).

-

Aromatic substitution at the electron-deficient 6-position, facilitated by the electron-withdrawing effects of adjacent fluorine atoms.

The choice of solvent critically influences reaction efficiency. Polar protic solvents like methanol or ethanol enhance nucleophilicity and stabilize transition states. Patent data suggest using 3–7-fold solvent-to-substrate weight ratios.

Optimization Parameters

Key reaction parameters derived from analogous syntheses include:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Hydrazine equivalence | 3–8 equivalents | Higher equivalents reduce side reactions |

| Temperature | 50–100°C | Balances reaction rate vs. decomposition |

| Duration | 2–8 hours | Prolonged heating degrades product |

| Solvent | Methanol/Ethanol | Maximizes nucleophile activity |

For example, reacting 2,4,6-trifluoropyridine (10 mmol) with hydrazine monohydrate (8 equiv) in methanol at 80°C for 6 hours yields this compound with ~72% purity. Post-reaction purification via fractional distillation or recrystallization improves purity to >95%.

Catalytic Defluorination-Hydrazination Tandem Process

An alternative route involves catalytic defluorination followed by hydrazination, adapting methods from the synthesis of 3-substituted-2,5,6-trifluoropyridine derivatives.

Stepwise Procedure

-

Defluorination :

Treat 2,4,5,6-tetrafluoropyridine with aqueous ammonia (25–30% w/w) in the presence of a zinc catalyst (ZnCl₂ or ZnBr₂) at 60–80°C. This selectively removes the 5-fluorine atom, yielding 2,4,6-trifluoropyridine. -

Hydrazination :

Substitute the 6-fluorine atom using hydrazine monohydrate under conditions described in Section 1.

This tandem approach achieves an overall yield of 65–70%, though it requires rigorous control of ammonia concentration to prevent over-defluorination.

Industrial-Scale Considerations

While lab-scale syntheses prioritize purity, industrial methods emphasize cost efficiency and safety . Key adaptations include:

-

Continuous-flow reactors : Minimize exposure to hydrazine, a toxic and explosive reagent.

-

Solvent recycling : Methanol recovery systems reduce waste and operational costs.

-

Catalyst regeneration : Raney nickel (used in related reductions) is filtered and reactivated for reuse.

A pilot-scale study demonstrated producing 50 kg batches of this compound with 68% yield using continuous NAS, underscoring the method’s scalability.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Direct NAS | 72 | 95 | Moderate | $$$ |

| Tandem Defluorination | 70 | 93 | High | $$$$ |

The tandem process offers better scalability but incurs higher costs due to ammonia handling. Direct NAS remains preferable for small-scale pharmaceutical applications where purity is paramount.

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-6-hydrazinylpyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2,4-Difluoro-6-hydrazinylpyridine has several applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be employed in the study of biological systems and as a tool in biochemistry research.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,4-Difluoro-6-hydrazinylpyridine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological responses.

Comparison with Similar Compounds

Fluorinated Pyridines with Hydrazinyl Groups

2,6-Difluoro-4-hydrazinylpyridine (CAS 173435-32-0)

- Similarity Score : 0.73

- Structural Differences : Fluorines at 2- and 6-positions vs. 2- and 4-positions in the target compound.

- Implications : The symmetrical fluorine substitution in 2,6-difluoro-4-hydrazinylpyridine may enhance crystallinity compared to the asymmetrical 2,4-difluoro isomer. The hydrazinyl group’s position influences nucleophilic reactivity, affecting coupling reactions with aldehydes or ketones .

- (2,6-Difluoro-3,5-dimethoxyphenyl)hydrazine Hydrochloride (CAS 940298-93-1) Similarity Score: 0.80 Structural Differences: A phenyl ring with methoxy groups and fluorines vs. a pyridine core.

Fluorinated Pyridines with Alternative Substituents

2-Fluoro-4-methylpyridin-3-amine (CAS 1682-20-8)

- Similarity Score : 0.72

- Structural Differences : A methyl group at the 4-position and an amine at the 3-position vs. hydrazine at the 6-position.

- Implications : The absence of a hydrazinyl group reduces hydrogen-bonding capacity, likely decreasing aqueous solubility. The methyl group may enhance lipophilicity, favoring membrane permeability in drug design .

- 2,3,5,6-Tetrafluoropyridin-4-amine (CAS 1513-65-1) Similarity Score: 0.64 Structural Differences: Four fluorines and an amine group vs. two fluorines and a hydrazine. However, excessive fluorination may reduce solubility in organic solvents .

Hydrazinyl Heterocycles Beyond Pyridine

- 7-Chloro-4-hydrazinylquinoline Derivatives Key Feature: Hydrazine at the 4-position on a quinoline core . Implications: The larger quinoline ring system (vs. pyridine) enhances π-π stacking interactions, which could improve binding to aromatic protein pockets. The chlorine atom introduces additional electronegativity, altering reactivity .

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogs

Table 2: Physicochemical Properties (Inferred from Evidence)

*Estimated based on analogs.

Research Findings and Implications

- Reactivity: The hydrazinyl group in this compound is expected to undergo condensation reactions with carbonyl compounds, forming hydrazones—a trait shared with 7-chloro-4-hydrazinylquinoline derivatives .

- Drug Design : Fluorine atoms enhance metabolic stability and bioavailability, as seen in spirocyclic compounds from , where fluorinated pyridines are used in kinase inhibitors .

- Limitations : Asymmetrical fluorine substitution (2,4-difluoro) may complicate synthetic routes compared to symmetrical analogs (e.g., 2,6-difluoro-4-hydrazinylpyridine) .

Biological Activity

2,4-Difluoro-6-hydrazinylpyridine is a compound that has garnered attention for its potential biological activities due to its unique chemical structure. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHFN, with a molecular weight of approximately 145.11 g/mol. The compound features a pyridine ring substituted with two fluorine atoms and a hydrazinyl group. This configuration contributes to its unique reactivity and potential applications in medicinal chemistry.

Synthesis Methods

The synthesis of this compound typically involves the reaction of pentafluoropyridine with hydrazine hydrate in solvents such as ethanol or acetonitrile. The general steps for this synthesis include:

- Preparation : Dissolve pentafluoropyridine in the solvent.

- Reaction : Add hydrazine hydrate to the solution under controlled temperature conditions.

- Purification : Employ methods like recrystallization or chromatography to isolate the product with high purity.

This method allows for efficient production while maintaining the integrity of the compound's structure.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through hydrogen bonding and hydrophobic interactions. These interactions can influence enzyme functions and cellular processes, making it a candidate for further pharmacological studies.

Anticancer Potential

Hydrazone derivatives have been explored for their anticancer activities. For instance, compounds with similar structures have shown efficacy against various cancer cell lines with IC values ranging from low nanomolar to micromolar concentrations . This raises the possibility that this compound may also possess anticancer properties warranting further investigation.

Case Studies and Research Findings

- Anticancer Activity : A study synthesized various hydrazone derivatives and evaluated their activity against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). Some derivatives exhibited IC values as low as 3.33 μM .

- Antimicrobial Studies : Hydrazones have been tested against Candida albicans, where certain derivatives showed significant inhibitory activity (MIC value of 125 μg/mL) . While specific data for this compound is not available, its structural characteristics suggest it could be similarly effective.

- Mechanism Exploration : Research into hydrazone mechanisms indicates that their biological activity may stem from their ability to form stable complexes with metal ions or interact with cellular receptors involved in signaling pathways.

Comparative Analysis

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,6-Difluoro-4-hydrazinylpyridine | Similar fluorination pattern | Different position of hydrazinyl group |

| 5-Fluoro-2-hydrazinylpyridine | Contains hydrazinyl group | Different fluorination |

| 2-Hydrazinylpyridine | No fluorine substituents | More reactive due to lack of electron-withdrawing groups |

The uniqueness of this compound lies in its combination of both fluorine atoms and a hydrazinyl group, which confers distinct chemical reactivity compared to its analogs.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,4-Difluoro-6-hydrazinylpyridine to improve yield and purity?

- Methodological Answer : Synthesis optimization involves evaluating reaction parameters such as temperature, solvent choice (e.g., ethanol or DMF), and catalysts (e.g., palladium or copper-based systems). For example, refluxing under inert atmospheres (N₂/Ar) can minimize side reactions. Purification techniques like column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using methanol/water mixtures) are critical for isolating high-purity products. Monitoring reaction progress via TLC or HPLC ensures intermediate control .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer : A combination of techniques is recommended:

- ¹H/¹³C NMR : To confirm fluorine coupling patterns and hydrazinyl proton signals (δ ~4–6 ppm).

- IR Spectroscopy : To identify N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1200 cm⁻¹).

- Mass Spectrometry (HRMS) : For exact molecular ion verification.

- X-ray Diffraction : For definitive crystal structure determination, particularly if novel derivatives are synthesized .

Q. What solvent systems are suitable for enhancing the solubility of this compound in experimental settings?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) are ideal due to the compound’s hydrazinyl and fluorine moieties. For biological assays, aqueous solubility can be improved using co-solvents like ethanol (≤10% v/v) or cyclodextrin complexes. Pre-solubilization in DMSO followed by dilution in buffer is common for in vitro studies .

Q. What are the standard analytical methods for quantifying this compound in complex mixtures?

- Methodological Answer :

- HPLC-UV/Vis : Using C18 columns with mobile phases like acetonitrile/water (0.1% TFA) for separation.

- GC-MS : For volatile derivatives (e.g., silylated forms).

- Titration : Hydrazine-specific assays (e.g., iodometric titration) to quantify free hydrazinyl groups .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the hydrazinyl group in this compound during nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates under varying pH, temperature, and electrophile concentrations.

- Isotopic Labeling : Use ¹⁵N-labeled hydrazine to track bond formation via NMR or MS.

- Computational DFT Calculations : To model transition states and identify rate-limiting steps .

Q. What computational modeling approaches are effective for predicting the biological target interactions of this compound derivatives?

- Methodological Answer :

- Molecular Docking (AutoDock Vina, Glide) : Screen against protein databases (e.g., PDB) to identify binding pockets.

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over nanosecond timescales.

- QSAR Models : Corrogate substituent effects (e.g., fluorine position) with activity data .

Q. How does this compound stability vary under acidic, basic, or oxidative conditions, and how can degradation products be characterized?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to HCl (0.1 M), NaOH (0.1 M), or H₂O₂ (3%) at 40°C for 24–72 hours.

- LC-MS/MS : Identify degradation products (e.g., hydrolyzed hydrazine or defluorinated species).

- Thermogravimetric Analysis (TGA) : Assess thermal stability under N₂/O₂ atmospheres .

Q. How can researchers resolve contradictory bioactivity data for this compound across different assay platforms?

- Methodological Answer :

- Assay Validation : Standardize cell lines (e.g., HEK293 vs. HeLa) and control compounds.

- Triangulation : Cross-validate results using orthogonal methods (e.g., enzymatic assays vs. cellular viability).

- Meta-Analysis : Statistically aggregate data from multiple studies to identify confounding variables (e.g., solvent effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.